4-Methoxymethyl-1-naphthoic acid
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Overview
Description
4-Methoxymethyl-1-naphthoic acid is an organic compound that belongs to the class of naphthalene derivatives This compound features a naphthalene ring system substituted with a methyloxy group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxymethyl-1-naphthoic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of naphthalene followed by subsequent functional group transformations. The reaction conditions often involve the use of strong acids like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Methoxymethyl-1-naphthoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenemethanol derivatives.
Scientific Research Applications
4-Methoxymethyl-1-naphthoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxymethyl-1-naphthoic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar aromatic structure and are known for their biological activities.
4-Methoxybenzoic Acid: Another compound with a methoxy group and carboxylic acid functionality, used in various chemical applications.
Uniqueness
4-Methoxymethyl-1-naphthoic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C13H12O3 |
---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
4-(methoxymethyl)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C13H12O3/c1-16-8-9-6-7-12(13(14)15)11-5-3-2-4-10(9)11/h2-7H,8H2,1H3,(H,14,15) |
InChI Key |
JYXVMLSLSQTLPN-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=C(C2=CC=CC=C12)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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